![molecular formula C19H24ClN5O3S B6476895 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 2640836-07-1](/img/structure/B6476895.png)

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

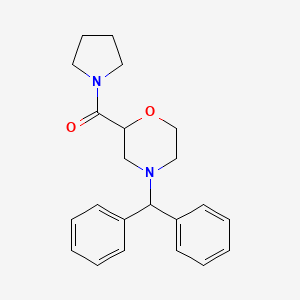

The compound contains several functional groups including a piperidine ring, a pyrimidine ring, a sulfonamide group, and a benzene ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .

Molecular Structure Analysis

The compound’s structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyrimidine ring, a six-membered ring with two nitrogen atoms .Scientific Research Applications

GPR119 Agonist for Type 2 Diabetes Treatment

Antidiabetic Properties

- Clinical studies in healthy humans revealed dose-dependent increases in exposure and a trend toward elevated total GLP-1 plasma levels after dosing with this compound .

Metabolic-Associated Fatty Liver Disease (MAFLD) Therapy

- BMS-903452 ’s effects on GLP-1 secretion may contribute to its potential benefits in managing metabolic liver conditions .

Drug Design and Optimization

Synthetic and Natural Piperidines

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2 in an atp-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells . This can affect various downstream pathways, including those involved in DNA replication and repair, apoptosis, and cell differentiation .

Result of Action

The inhibition of CDK2 can lead to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This can result in the reduction of tumor growth and potentially lead to the death of cancer cells .

properties

IUPAC Name |

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O3S/c1-23(2)29(27,28)17-6-4-14(5-7-17)18(26)25-10-8-16(9-11-25)24(3)19-21-12-15(20)13-22-19/h4-7,12-13,16H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVVDMJQSAEKEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B6476819.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6476830.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)

![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)

![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476875.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6476889.png)

![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)

![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)

![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6476907.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)